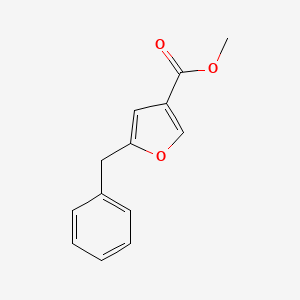

Methyl 5-benzyl-3-furoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-benzylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-13(14)11-8-12(16-9-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEHQARARXBTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066607 | |

| Record name | 3-Furancarboxylic acid, 5-(phenylmethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20416-08-4 | |

| Record name | Methyl 5-(phenylmethyl)-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20416-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furancarboxylic acid, 5-(phenylmethyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020416084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furancarboxylic acid, 5-(phenylmethyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Furancarboxylic acid, 5-(phenylmethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-benzyl-3-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Benzyl 3 Furoate and Analogues

Established Palladium-Catalyzed Cycloisomerization Routes

A significant and efficient method for constructing the 5-substituted furan-3-carboxylate scaffold involves a palladium-catalyzed reaction cascade starting from readily available materials. rsc.orgresearchgate.net This route is noted for its ability to create diversely functionalized furans under relatively mild conditions. researchgate.net

The foundation of this pathway is the Morita-Baylis-Hillman (MBH) reaction, a carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst. wikipedia.org The resulting MBH adducts, specifically the acetates derived from acetylenic aldehydes, are versatile synthons for the synthesis of various heterocyclic compounds, including furans. researchgate.netnih.gov

A novel method reports the synthesis of 5-substituted furan-3-carboxylates directly from these MBH acetates of acetylenic aldehydes. rsc.orgscispace.com The process is initiated by the palladium-catalyzed isomerization of the starting MBH acetate (B1210297). rsc.org This strategy has proven effective for a range of substrates, including those that lead to the formation of 5-benzyl-3-furoate analogues. researchgate.net

The core of this synthetic route is a tandem, or cascade, reaction sequence that proceeds after the initial isomerization. rsc.orgresearchgate.net The process involves a palladium-catalyzed isomerization followed by a base-promoted deacetylation and subsequent cycloisomerization reaction. rsc.orgscispace.com This sequence efficiently transforms the linear MBH acetate precursor into the final furan-3-carboxylate product. researchgate.net

The reaction has been shown to be compatible with a variety of substituents on the acetylenic portion of the starting material. researchgate.net For example, MBH acetates with aryl, heteroaryl, and alkyl groups on the alkyne have been successfully converted to their corresponding 5-substituted 3-furanoates. researchgate.net The utility of this chemistry was notably demonstrated in the synthesis of Elliott's alcohol, a key intermediate for the pyrethroid insecticide resmethrin. rsc.orgscispace.com

| Starting MBH Acetate (Substituent) | Product | Yield (%) |

|---|---|---|

| Phenyl | Methyl 5-phenyl-3-furoate | 92 |

| 4-Methylphenyl | Methyl 5-(p-tolyl)-3-furoate | 94 |

| 4-Methoxyphenyl | Methyl 5-(4-methoxyphenyl)-3-furoate | 91 |

| 4-Chlorophenyl | Methyl 5-(4-chlorophenyl)-3-furoate | 88 |

| 2-Thiophenyl | Methyl 5-(thiophen-2-yl)-3-furoate | 85 |

| n-Propyl | Methyl 5-propyl-3-furoate | 65 |

Esterification of Furoic Acid Derivatives

The direct esterification of a pre-formed furoic acid ring is a classical and widely used method for producing furoate esters. conicet.gov.aracs.org This approach is contingent on the availability of the corresponding carboxylic acid, in this case, 5-benzyl-3-furoic acid.

Conventional esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride. googleapis.com This process, known as Fischer esterification, is an equilibrium reaction. Protonation of the carboxylic acid's carbonyl group by the catalyst enhances its electrophilicity, allowing it to be attacked by the weakly nucleophilic alcohol. googleapis.com

For furoic acid derivatives, heterogeneous acid catalysts are often employed to facilitate a more environmentally benign process. conicet.gov.arresearchgate.net For instance, tungstophosphoric acid supported on zirconia has been effectively used as a recyclable solid acid catalyst for the esterification of 2-furoic acid with various alcohols. conicet.gov.arresearchgate.net Such solid acid catalysts avoid the difficult separation and corrosion issues associated with soluble mineral acids. nih.govfrontiersin.org An alternative approach involves condensing the ethylene (B1197577) acetal (B89532) of a 5-substituted levulinic ester with ethyl formate, where the resulting intermediate is cyclized directly by aqueous acids to yield the furan (B31954) ring. scispace.com

The efficiency of acid-catalyzed esterification is influenced by several factors, including temperature, catalyst loading, and the molar ratio of reactants. To drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

In studies on the esterification of 2-furoic acid, reaction parameters have been systematically varied to maximize yield. researchgate.net For the synthesis of alkyl 2-furoates using a solid acid catalyst, a typical procedure involves heating a mixture of the furoic acid, a 2-fold molar excess of the corresponding alcohol, and the catalyst at 125 °C for 24 hours. conicet.gov.ar The optimal conditions for converting 5-benzyl-3-furoic acid to its methyl ester would similarly involve adjusting these parameters to achieve high conversion and yield.

| Parameter | Condition | Effect on Conversion |

|---|---|---|

| Catalyst Loading | Increased from 25 mg to 100 mg | Increases conversion up to an optimal point |

| Molar Ratio (Acid:Alcohol) | Varied from 1:1 to 1:4 | Higher alcohol ratio generally increases conversion |

| Temperature | Studied from 80°C to 125°C | Higher temperature increases reaction rate |

| Alcohol Structure | Primary, secondary, tertiary alcohols | Reaction is fastest with primary alcohols |

Emerging and Sustainable Synthetic Strategies

Modern chemical synthesis places increasing emphasis on sustainability, focusing on the use of renewable feedstocks, green reaction media, and energy-efficient processes. nih.govrsc.org The synthesis of furan derivatives, including Methyl 5-benzyl-3-furoate, is an active area for the application of these principles. rsc.orgund.edu

Emerging strategies often focus on deriving furan compounds from biomass. nih.govfrontiersin.org Furan-2,5-dicarboxylic acid (FDCA) and other key furan platform chemicals can be synthesized from renewable resources like carbohydrates. researchgate.net While not a direct synthesis of the target molecule, these pathways establish a bio-based feedstock for the furan core, which can then be further functionalized. For example, a catalytic route from non-food uronic acids to FDCA esters has been developed, which avoids the formation of common byproducts like levulinic acid. d-nb.info

The development of novel catalytic systems is also a cornerstone of sustainable synthesis. This includes using non-noble metal catalysts (e.g., Fe, Co, Ni, Cu) to replace expensive precious metals, although challenges like metal leaching must be addressed. frontiersin.org Another approach is the use of one-pot procedures that combine multiple reaction steps, reducing waste and improving efficiency. sioc-journal.cn Research into light-induced reactions using eco-friendly UVA lights and repurposed materials for reaction vessels also points towards more sustainable synthetic methods for furan derivatives. und.edu These general advancements in green chemistry offer promising future routes for the sustainable production of specialized chemicals like this compound. rsc.org

Bio-based Precursors for Furan-3-carboxylate Synthesis

The increasing demand for sustainable chemical processes has driven research into the use of renewable biomass as a feedstock. Furan compounds, in particular, are readily accessible from carbohydrates, making them key platform molecules in the bio-based economy. google.comgoogle.com

Lignocellulosic biomass, which is abundant in agricultural waste, is a primary source for furan derivatives. google.com Through catalytic processes, the C5 and C6 sugars within this biomass can be converted into valuable furan-based intermediates like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). google.comscielo.br These molecules serve as versatile starting materials for the synthesis of a wide array of furan compounds. google.com For instance, 2,5-furandicarboxylic acid (FDCA), another important bio-based monomer, is produced from the oxidation of HMF. researchgate.netinchem.org While the direct synthesis of 3-furoates from these common platform molecules is less straightforward than that of their 2- or 2,5-disubstituted counterparts, various chemical transformations can be employed to access the 3-carboxylate substitution pattern.

Chitin (B13524), the second most abundant biopolymer on Earth, presents another sustainable route. It can be hydrolyzed to N-acetylglucosamine (GlcNAc), which can then be dehydrated to produce 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a nitrogen-containing furan derivative. Current time information in Bangalore, IN. This highlights the potential of diverse biomass sources for the synthesis of functionalized furans.

The following table summarizes key bio-based precursors and their corresponding furan derivatives:

| Bio-based Precursor | Key Furan Intermediate | Potential for Furan-3-carboxylate Synthesis |

| C5 Sugars (e.g., Xylose) | Furfural | Can be converted through multi-step synthesis. |

| C6 Sugars (e.g., Fructose, Glucose) | 5-Hydroxymethylfurfural (HMF) | Serves as a versatile platform for various furans. scielo.br |

| HMF | 2,5-Furandicarboxylic acid (FDCA) | A key bi-functional building block. researchgate.net |

| Chitin | 3-Acetamido-5-acetylfuran (3A5AF) | Demonstrates a route to 3-substituted furans. Current time information in Bangalore, IN. |

Green Chemistry Principles in this compound Production

The synthesis of furan-based compounds is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. google.comgoogle.com The use of renewable feedstocks, as discussed in the previous section, is a cornerstone of this approach. google.com

Key green chemistry considerations in furan synthesis include:

Catalysis: The use of efficient and selective catalysts is crucial. Heterogeneous catalysts are particularly desirable as they can be easily separated from the reaction mixture and reused, minimizing waste. google.com Examples include zeolites, polyoxometalates, and non-noble metal catalysts. google.com

Solvent Choice: Traditional organic solvents are often volatile and toxic. The use of greener solvents, such as water, ionic liquids, or even solvent-free conditions, is a key area of research in furan chemistry. google.com

Energy Efficiency: Catalytic processes that operate under milder reaction conditions (lower temperatures and pressures) are preferred to reduce energy consumption. google.com

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product are sought to minimize waste.

The development of one-pot reaction processes, where multiple synthetic steps are combined without isolating intermediates, is a particularly attractive strategy for improving the efficiency and sustainability of furan synthesis. Current time information in Bangalore, IN. For example, the integrated conversion of chitin to 3A5AF by coupling hydrolysis and dehydration in a single pot represents a significant advancement in this area. Current time information in Bangalore, IN.

Chemo- and Regioselective Synthetic Considerations

The synthesis of specifically substituted furans like this compound requires precise control over the chemo- and regioselectivity of the reactions. The furan ring has distinct reactivity at its different positions, which can be exploited to direct the introduction of functional groups.

The direct synthesis of 3-substituted furans can be challenging due to the higher reactivity of the C2 and C5 positions. However, several strategies have been developed to achieve the desired regioselectivity:

Directed Lithiation: The use of directing groups can facilitate the lithiation of the furan ring at a specific position, allowing for the subsequent introduction of an electrophile. For instance, the dianion of 3-furoic acid can be selectively functionalized at the C2 position.

Cyclization Reactions: The construction of the furan ring from acyclic precursors is a powerful method for controlling the substitution pattern. For example, copper-catalyzed cycloadditions of internal aryl alkynes and diazoacetates can produce tetra-substituted furans with high selectivity. google.com

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are versatile tools for forming carbon-carbon bonds and can be used to introduce substituents onto the furan ring with high regioselectivity.

A plausible synthetic route to this compound can be inferred from the literature. A US patent describes the preparation of this compound from 5-benzyl-3-furoic acid. The synthesis of the precursor, 5-benzyl-3-furoic acid, could potentially be achieved through methods analogous to those used for its isomers. For example, the Friedel-Crafts acylation of a suitable 3-furoate (B1236865) ester with benzyl (B1604629) chloride or a related benzylating agent, followed by further functional group manipulations, could be a viable approach.

The following table outlines some general strategies for the regioselective synthesis of substituted furans:

| Synthetic Strategy | Description | Key Features |

| Directed ortho-Metalation | A directing group guides a metalating agent to a specific position for subsequent functionalization. | High regioselectivity. |

| Cycloaddition Reactions | Construction of the furan ring from acyclic precursors. | Control over substitution pattern from the start. google.com |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds at specific positions on a pre-formed furan ring. | Wide functional group tolerance. |

| Intramolecular Cyclization | Cyclization of a suitably functionalized acyclic precursor to form the furan ring. | Can provide access to complex substitution patterns. |

Post-Synthetic Modifications and Derivatization Routes to Analogues

Once the core furan-3-carboxylate structure is established, post-synthetic modifications can be employed to generate a diverse range of analogues. The furan ring and the ester functionality offer multiple sites for further chemical transformations.

Modification of the Ester Group: The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-benzyl-3-furoic acid. This acid can then be converted to a variety of other esters, amides, or other carboxylic acid derivatives, allowing for the exploration of the structure-activity relationships of this part of the molecule.

Reactions at the Furan Ring: While the furan ring is aromatic, it can undergo a variety of reactions. For example, electrophilic substitution reactions, such as nitration or halogenation, could potentially be used to introduce further substituents onto the furan ring, although the regioselectivity would need to be carefully controlled.

Modification of the Benzyl Group: The benzyl group also provides opportunities for modification. The aromatic ring of the benzyl group can be functionalized through electrophilic aromatic substitution to introduce a wide range of substituents. Additionally, the benzylic position could potentially be a site for further reactions.

Cross-Coupling Reactions: If a halo-substituted analogue of this compound is synthesized, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be used to introduce a wide variety of carbon-based substituents at that position.

The ability to perform these post-synthetic modifications is crucial for generating libraries of analogues for applications in areas such as medicinal chemistry and materials science.

Reactivity and Mechanistic Studies of Methyl 5 Benzyl 3 Furoate

Diels-Alder Cycloaddition Reactions of Furoate Esters

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. Furan (B31954) and its derivatives can act as the diene component in these reactions, leading to the formation of 7-oxabicyclo[2.2.1]heptene adducts.

Methyl 5-benzyl-3-furoate can participate as a diene in Diels-Alder reactions. The furan ring provides the 4π-electron system necessary for the cycloaddition with a dienophile. The presence of substituents on the furan ring, however, modulates its reactivity. While electron-donating groups on the furan ring generally enhance its reactivity in Diels-Alder reactions, electron-withdrawing groups, such as the methyl ester group in this compound, tend to decrease the reactivity of the diene. rsc.orgnih.gov This is due to the lowering of the Highest Occupied Molecular Orbital (HOMO) energy of the furan ring, which reduces the orbital overlap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov

Despite the deactivating effect of the ester group, Diels-Alder reactions with furoic acids and their esters are still achievable, particularly with reactive dienophiles. nih.gov Studies on 3-furoic acid have shown that reactions with maleimides can be kinetically and thermodynamically favored. rsc.orgnih.gov The benzyl (B1604629) group at the C5 position in this compound is not expected to significantly hinder the approach of a dienophile to the C2 and C5 positions of the furan ring.

The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. youtube.comyoutube.com For a substituted furan like this compound, the reaction with an unsymmetrical dienophile can lead to two possible regioisomers. The electronic nature of the substituents plays a crucial role in directing the orientation of the dienophile. Generally, the most favorable alignment involves the matching of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. youtube.com

In terms of stereochemistry, Diels-Alder reactions of furans can yield both endo and exo adducts. nih.govmdpi.com The endo product is often favored under kinetic control due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer. nih.gov For many furan-maleimide cycloadditions, the exo adduct is the major product, especially at higher temperatures, due to the reversibility of the reaction favoring the more stable product. nih.gov

| Factor | Influence on Outcome | General Observation |

|---|---|---|

| Regioselectivity | Electronic effects of substituents on diene and dienophile. | Favors alignment of most nucleophilic center of the diene with the most electrophilic center of the dienophile. youtube.com |

| Stereoselectivity | Kinetic Control (lower temperatures). | Often favors the endo adduct due to secondary orbital interactions. nih.gov |

| Thermodynamic Control (higher temperatures). | Typically favors the more stable exo adduct, especially in reversible furan Diels-Alder reactions. nih.gov |

The presence of an electron-withdrawing substituent, such as the methyl ester group at the C3 position of this compound, generally decreases the reactivity of the furan ring in Diels-Alder reactions. rsc.org This deactivation arises from the reduction of the electron density of the diene system, which in turn lowers the energy of the HOMO. rsc.org Consequently, a larger energy gap exists between the diene's HOMO and the dienophile's LUMO, leading to a higher activation barrier for the cycloaddition. nih.gov

However, research has demonstrated that even with electron-withdrawing groups, furan derivatives can undergo Diels-Alder reactions, particularly when paired with highly reactive dienophiles or under specific reaction conditions, such as the use of Lewis acid catalysts or conducting the reaction in aqueous media. nih.govnih.gov For instance, the reactivity of 2-furoic acids in Diels-Alder couplings with maleimides is significantly enhanced in water. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Furan Ring

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The furan ring of this compound possesses C-H bonds that can be targeted for functionalization through these methods.

Palladium-catalyzed direct C-H arylation and alkylation are powerful methods for the functionalization of heterocycles like furan. thieme-connect.comresearchgate.net These reactions typically involve the activation of a C-H bond on the furan ring by a palladium catalyst, followed by coupling with an aryl or alkyl halide or a suitable equivalent. For furan derivatives, C-H activation often occurs preferentially at the C2 or C5 position, which are adjacent to the oxygen atom and are generally more electron-rich and sterically accessible. thieme-connect.comresearchgate.net

In the case of this compound, the C2 and C4 positions are available for C-H functionalization. The directing effect of the substituents and the intrinsic reactivity of the furan ring positions will influence the regioselectivity of the arylation or alkylation. The oxygen atom of the furan ring can act as a directing group, favoring functionalization at the adjacent C2 position.

| Reaction Type | General Catalyst System | Common Coupling Partners | Typical Reaction Sites on Furan |

|---|---|---|---|

| Arylation | Pd(OAc)₂, PdCl₂(CH₃CN)₂, or other Pd(II) sources with a ligand. | Aryl halides, arylboronic acids (Suzuki coupling), triarylantimony difluorides. nih.govrsc.orgsemanticscholar.org | C2 and C5 positions are generally favored. thieme-connect.comresearchgate.net |

| Alkylation | Pd(OAc)₂ or other Pd catalysts. | Alkyl halides, organotin reagents. nih.govresearchgate.net | Regioselectivity is influenced by directing groups and steric factors. |

The regioselectivity of palladium-catalyzed C-H bond functionalization on a substituted furan ring is a complex interplay of electronic effects, steric hindrance, and the potential for directing group assistance. For furan itself, palladation is generally favored at the α-positions (C2 and C5). In this compound, the C5 position is already substituted. Therefore, C-H functionalization would be expected to occur at either the C2 or C4 position.

The electronic influence of the substituents is critical. The ester group at C3 is electron-withdrawing, which may disfavor C-H activation at the adjacent C2 and C4 positions. However, the furan oxygen's directing ability often leads to a preference for functionalization at the C2 position. The benzyl group at C5 is sterically bulky, which might also influence the accessibility of the adjacent C4 position to the palladium catalyst. Therefore, it is likely that palladium-catalyzed C-H functionalization of this compound would preferentially occur at the C2 position, although functionalization at C4 cannot be entirely ruled out and would depend on the specific reaction conditions and the nature of the coupling partner.

Electrophilic Aromatic Substitution on the Furan Ring System

The furan ring of this compound is an electron-rich aromatic system, rendering it susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the inherent nature of the furan ring and the electronic effects of the substituents at the 3- and 5-positions, namely the methyl ester and benzyl groups.

The furan ring is inherently more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring carbons. pearson.compharmaguideline.com In unsubstituted furan, electrophilic attack preferentially occurs at the C2 (α) position because the resulting carbocation intermediate is more effectively stabilized by resonance involving the oxygen atom. pearson.com

In this compound, the available positions for substitution are C2 and C4. The directing effects of the existing substituents must be considered:

Methyl ester group (-COOCH₃) at C3: This group is electron-withdrawing and deactivating through both inductive and resonance effects. It will decrease the electron density of the furan ring, particularly at the adjacent C2 and C4 positions, making electrophilic attack less favorable.

Benzyl group (-CH₂Ph) at C5: This group is generally considered to be weakly activating due to hyperconjugation and inductive effects.

The regiochemical outcome of electrophilic substitution on this compound will be a balance of these electronic influences. The powerful activating and α-directing effect of the furan oxygen atom is a dominant factor. Despite the deactivating influence of the ester group, the C2 position remains the most likely site of electrophilic attack due to the superior stabilization of the cationic intermediate.

Nitration: Nitration of furan derivatives is typically carried out using milder nitrating agents than the standard nitric acid/sulfuric acid mixture to avoid oxidative degradation of the electron-rich ring. libretexts.org A common reagent for this purpose is acetyl nitrate (B79036) (CH₃COONO₂), generated in situ from nitric acid and acetic anhydride. For this compound, the expected major product of nitration would be Methyl 5-benzyl-2-nitro-3-furoate.

Reaction Scheme for Nitration:

This compound + Br₂ → Methyl 2-bromo-5-benzyl-3-furoate + HBr

This compound + (CH₃CO)₂O --(ZnCl₂)--> Methyl 2-acetyl-5-benzyl-3-furoate

This compound + R-OH <--(Catalyst)--> Alkyl 5-benzyl-3-furoate + CH₃OH

This compound + NBS --(BPO, hν)--> Methyl 5-(bromophenylmethyl)-3-furoate

Complexation: The oxygen atoms in this compound can act as ligands for metal ions. The carbonyl oxygen of the ester and the oxygen of the furan ring can form chelate complexes with various metals. This coordination can alter the reactivity of the molecule. For instance, coordination of a Lewis acidic metal to the ester carbonyl group would make the carbonyl carbon more electrophilic and could also influence the reactivity of the furan ring by withdrawing electron density. Such complexation is a key step in Lewis acid-catalyzed reactions involving the ester functionality.

Derivatization and Scaffold Utilization in Research

Synthesis of Novel Furoate Analogues via Modification of the Benzyl (B1604629) Group

The benzyl group of Methyl 5-benzyl-3-furoate offers a prime site for chemical modification to generate novel furoate analogues. The benzylic position is known to be susceptible to a variety of chemical transformations, allowing for the introduction of diverse substituents and functionalities. While specific research detailing the modification of the benzyl group on this compound is not extensively documented in publicly available literature, the general reactivity of benzylic positions in organic compounds provides a strong indication of the potential synthetic pathways.

Typical modifications could involve:

Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group, yielding a ketone. This transformation would provide a new anchor point for further derivatization, such as the introduction of nucleophiles to the carbonyl carbon.

Halogenation: Free-radical bromination, for instance, could introduce a bromine atom at the benzylic position. This halogenated derivative would then be amenable to nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups.

Substitution on the Phenyl Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. Depending on the directing effects of the furan (B31954) ring, this could allow for the introduction of substituents such as nitro, halogen, or alkyl groups, thereby modulating the electronic and steric properties of the molecule.

These modifications would lead to a library of novel furoate analogues with potentially altered biological activities or physical properties, making them valuable for screening in drug discovery and materials science.

| Potential Modification | Reagents and Conditions | Expected Product |

| Oxidation of Benzylic CH2 | Potassium permanganate (B83412) (KMnO4) or other oxidizing agents | Methyl 5-benzoyl-3-furoate |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | Methyl 5-(bromophenylmethyl)-3-furoate |

| Nitration of Phenyl Ring | Nitric acid (HNO3), Sulfuric acid (H2SO4) | Methyl 5-(nitrobenzyl)-3-furoate isomers |

Introduction of Diverse Functionalities for Research Probes

The development of chemical probes is essential for studying biological processes. The scaffold of this compound can be functionalized to create such probes. For instance, the introduction of fluorescent moieties allows for the visualization of molecular interactions within cellular systems.

While direct functionalization of this compound into a research probe is not explicitly detailed in the available literature, the general principles of probe design can be applied to its structure. The furan ring itself is a component of some fluorescent probes. nih.govresearchgate.net The synthesis of a furan-based fluorescent probe has been reported, highlighting the potential of this heterocyclic system in developing tools for bioimaging. nih.gov

Potential strategies for converting this compound into a research probe include:

Attachment of a Fluorophore: A fluorescent tag could be coupled to the molecule, for example, by first functionalizing the benzyl group with an amine or carboxylic acid, which can then be readily conjugated to a fluorophore.

Introduction of a Biotin (B1667282) Tag: Biotinylation would enable the use of the molecule in affinity-based purification of its binding partners.

Incorporation of a Photoaffinity Label: A group that can be activated by light to form a covalent bond with a target protein could be introduced to identify molecular interactions.

These modifications would transform the relatively simple this compound molecule into a sophisticated tool for chemical biology research.

| Probe Type | Functionalization Strategy | Potential Application |

| Fluorescent Probe | Coupling of a fluorescent dye to the benzyl or furan moiety. | Cellular imaging and tracking. |

| Affinity Probe | Introduction of a biotin tag. | Identification of binding partners. |

| Photoaffinity Probe | Incorporation of a photoreactive group like an azide (B81097) or diazirine. | Covalent labeling of target proteins. |

Construction of Complex Organic Architectures Incorporating the Furoate Scaffold

The furan ring is a versatile building block in organic synthesis, capable of participating in a variety of reactions to construct more complex molecular architectures. acs.org The furan moiety in this compound can act as a diene in Diels-Alder reactions, providing a pathway to highly functionalized six-membered rings. This reactivity is a cornerstone of furan chemistry and opens up avenues for the synthesis of intricate polycyclic systems.

Although specific examples of using this compound as a scaffold in the synthesis of complex natural products or other large organic molecules are not prevalent in the reviewed literature, its potential is evident from the rich chemistry of furan compounds. The combination of the furan ring, the benzyl group, and the ester functionality provides multiple handles for synthetic manipulation.

For instance, the furan ring could be involved in:

[4+2] Cycloadditions (Diels-Alder reactions): Reaction with various dienophiles would lead to the formation of oxabicyclic adducts, which can be further transformed into a variety of carbocyclic and heterocyclic systems.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the furan ring can be opened to yield 1,4-dicarbonyl compounds, which are versatile intermediates in their own right.

Metal-Catalyzed Cross-Coupling Reactions: The furan ring can be functionalized with halogens, which then allows for the application of modern cross-coupling methodologies to build more elaborate structures.

The strategic use of the furoate scaffold could enable the efficient synthesis of molecules with desirable biological or material properties.

| Reaction Type | Potential Transformation | Resulting Structure |

| Diels-Alder Reaction | Reaction with a dienophile (e.g., maleic anhydride). | Oxabicyclic adduct. |

| Ring Opening | Acid-catalyzed hydrolysis. | 1,4-dicarbonyl compound. |

| Cross-Coupling | Halogenation followed by Suzuki or Stille coupling. | Biaryl or vinyl-substituted furan. |

Precursor Role in the Synthesis of Specific Target Molecules (e.g., Elliott's Alcohol)

One of the most significant applications of this compound is its role as a key precursor in the synthesis of (5-benzylfuran-3-yl)methanol, a compound commonly known as Elliott's alcohol . rsc.org Elliott's alcohol is a crucial intermediate in the industrial production of synthetic pyrethroids, a class of insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. royalsocietypublishing.orgresearchgate.net

The synthesis of Elliott's alcohol from this compound involves the reduction of the methyl ester group at the 3-position to a primary alcohol. This transformation is a fundamental reaction in organic chemistry and can be achieved using a variety of reducing agents.

Synthetic Transformation:

The conversion of the methyl ester to the primary alcohol is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon of the ester, leading to the formation of an aldehyde intermediate, which is then further reduced to the primary alcohol.

Significance of Elliott's Alcohol:

Elliott's alcohol is subsequently esterified with chrysanthemic acid or its analogues to produce potent and widely used insecticides like resmethrin . rsc.orgnih.gov The discovery and synthesis of these synthetic pyrethroids, pioneered by Michael Elliott and his colleagues, revolutionized pest control due to their high efficacy against insects and relatively low toxicity to mammals. royalsocietypublishing.orgnih.gov

The use of this compound as a starting material for Elliott's alcohol highlights the importance of this furan derivative in the agrochemical industry.

| Starting Material | Reagent | Product | Application of Product |

| This compound | Lithium aluminum hydride (LiAlH₄) | (5-benzylfuran-3-yl)methanol (Elliott's alcohol) | Intermediate for insecticide synthesis. |

| Elliott's alcohol | Chrysanthemic acid derivative | Resmethrin (a synthetic pyrethroid) | Insecticide. |

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

The ¹H NMR spectrum of Methyl 5-benzyl-3-furoate provides distinct signals for each type of proton, allowing for the initial assignment of the primary structural motifs. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons on the aromatic ring are deshielded due to the ring current effect, causing them to resonate at a lower field.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field, a characteristic feature of sp²-hybridized carbons double-bonded to oxygen.

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges for the functional groups present. The solvent is typically CDCl₃.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| H-2 (Furan) | δ 7.8-8.0 ppm (s, 1H) | δ 145-148 ppm |

| H-4 (Furan) | δ 6.6-6.8 ppm (s, 1H) | δ 110-112 ppm |

| Phenyl Protons | δ 7.2-7.4 ppm (m, 5H) | δ 127-129 ppm |

| Benzyl (B1604629) CH₂ | δ 4.0-4.2 ppm (s, 2H) | δ 31-33 ppm |

| Methyl OCH₃ | δ 3.8-3.9 ppm (s, 3H) | δ 51-53 ppm |

| C-3 (Furan) | - | δ 118-120 ppm |

| C-5 (Furan) | - | δ 158-160 ppm |

| C=O (Ester) | - | δ 163-165 ppm |

| C-ipso (Phenyl) | - | δ 137-139 ppm |

s = singlet, m = multiplet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would primarily show correlations among the protons of the phenyl ring, confirming their connectivity within that spin system. The lack of correlation between the furan (B31954), benzyl, and methyl protons would confirm they are isolated spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals of the furan and phenyl rings by linking them to their known proton chemical shifts. For example, the signal at ~4.1 ppm would correlate with the carbon signal at ~32 ppm, confirming the CH₂ group of the benzyl moiety.

A correlation between the benzyl CH₂ protons (~4.1 ppm) and the furan carbons C-5 (~159 ppm) and C-4 (~111 ppm), as well as the ipso-carbon of the phenyl ring (~138 ppm). This confirms the attachment of the benzyl group to the furan ring at position 5.

Correlations from the methyl ester protons (~3.8 ppm) to the ester carbonyl carbon (~164 ppm), confirming the methyl ester group.

Correlations from the furan proton H-4 (~6.7 ppm) to the ester carbonyl carbon (~164 ppm) and the furan carbons C-3 (~119 ppm) and C-5 (~159 ppm), which establishes the position of the ester group at C-3.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. The theoretical exact mass of this compound can be calculated and compared to the experimental value.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂O₃ |

| Calculated Monoisotopic Mass | 216.078644 Da |

| Expected [M+H]⁺ Ion | 217.08592 Da |

| Expected [M+Na]⁺ Ion | 239.06786 Da |

An experimental HRMS value matching the calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. chemspider.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. plantarchives.org This technique is routinely used to assess the purity of a sample and to monitor the progress of a chemical reaction by separating and identifying the components of a mixture. phcogj.comresearchgate.net

In the context of this compound, GC would show a single major peak if the sample is pure, with the retention time being characteristic of the compound under specific GC conditions. The mass spectrometer then provides a mass spectrum for this peak. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. For this compound, the most prominent fragmentation pathway involves the cleavage of the benzylic bond, which is relatively weak. This leads to the formation of a highly stable tropylium (B1234903) cation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Structural Origin |

| 216 | [C₁₃H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 185 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 157 | [M - COOCH₃]⁺ | Loss of the methyl ester group |

| 91 | [C₇H₇]⁺ | Tropylium cation (often the base peak) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. docbrown.info

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of the ester, furan, and aromatic functionalities.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic & Furan C-H |

| ~2950 | C-H Stretch | Aliphatic (CH₂ and CH₃) C-H |

| ~1725 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1500 | C=C Stretch | Aromatic & Furan Ring |

| ~1250, ~1100 | C-O Stretch | Ester & Furan Ether |

The strong absorption band around 1725 cm⁻¹ is particularly diagnostic for the ester carbonyl group. researchgate.net The combination of these characteristic bands provides a quick and effective confirmation of the compound's functional group composition.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details. For a compound like this compound, obtaining a single crystal of suitable quality would be the first and most critical step.

Hypothetical Crystallographic Data for this compound:

Should a single crystal X-ray diffraction study be performed, a set of crystallographic parameters would be determined. The following table represents a hypothetical but realistic set of data that might be obtained for this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.789 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1129.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.265 |

| R-factor | 0.045 |

From such data, the precise bond lengths and angles of the furoate ring, the ester group, and the benzyl substituent would be determined. This would allow for a detailed analysis of the planarity of the furan ring and the orientation of the benzyl group relative to it.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC)

Chromatographic techniques are indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes due to its high resolution and sensitivity.

For the analysis of this compound, a reversed-phase HPLC method would likely be the most suitable approach. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Typical HPLC Parameters for Analysis of this compound:

The following table outlines a standard set of HPLC conditions that could be used for the analysis of this compound.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of acetonitrile (B52724) and water or methanol (B129727) and water |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength where the compound absorbs (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

By injecting a solution of the synthesized this compound, a chromatogram would be obtained. A single, sharp peak would indicate a high degree of purity. The presence of other peaks would suggest the presence of impurities, such as starting materials, byproducts, or degradation products. By running a series of standards of known concentration, a calibration curve can be constructed to quantify the amount of this compound in a sample. This is also invaluable for monitoring the progress of its synthesis, allowing a chemist to determine the optimal reaction time.

Computational and Theoretical Investigations

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules at an atomic and electronic level. For a compound like Methyl 5-benzyl-3-furoate, theoretical investigations can offer insights that complement experimental data, guide synthetic efforts, and predict behavior. These studies often employ a range of methods from quantum mechanics to classical molecular dynamics.

Applications in Materials Science and Green Chemical Technologies Non Prohibited

Utilization as a Versatile Synthetic Intermediate in Chemical Synthesis

Furoic acids and their esters are valuable intermediates in organic synthesis. The furan (B31954) ring can act as a diene in Diels-Alder reactions, enabling the construction of complex cyclic molecules. This reactivity is a cornerstone of green chemistry, providing atom-economical pathways to a diverse range of chemical structures. While specific examples for Methyl 5-benzyl-3-furoate are not documented, the general class of furoic acid derivatives is known to be reactive in such cycloadditions, particularly with maleimide (B117702) dienophiles, often with enhanced reaction rates in aqueous media.

Role in the Development of Biobased Chemicals and Derivatives

The drive towards a circular economy has spurred research into biobased chemicals derived from renewable feedstocks like lignocellulosic biomass. mdpi.com Furan compounds, obtainable from the dehydration of sugars, are key building blocks in this endeavor. rsc.org They serve as precursors for a variety of value-added chemicals, including surfactants and polymers, thus reducing the reliance on fossil fuels. rsc.orgnih.gov

Integration into the Synthesis of Functional Materials (e.g., Surfactants, Polymers, Complexes)

The functional groups present in furoate esters make them suitable for incorporation into a range of functional materials.

Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA), are gaining traction in the polymer industry as a bio-based substitute for terephthalic acid. rsc.org Polyesters derived from FDCA, such as polyethylene (B3416737) furanoate (PEF), exhibit promising properties for applications in packaging and textiles. The incorporation of different furoate esters can be envisioned as a strategy to tune the properties of such polymers, although specific studies on this compound in this context are absent.

The carboxylate group of furoate esters can act as a ligand to coordinate with metal ions, including rare-earth elements. These complexes have potential applications in catalysis and materials science. Research on various furoate ligands has demonstrated their ability to form coordination polymers with diverse structural motifs and properties. The specific coordination chemistry of this compound with rare-earth metals remains an unexplored area of research.

Furan derivatives can be chemically modified to produce chromophoric structures, offering a potential route to biobased dyes and pigments. The synthesis of colorants from furan-based platform molecules is an emerging field of research aimed at replacing synthetic dyes derived from petrochemicals. While feasible in principle, the conversion of this compound into a colorant has not been reported.

Catalytic Applications Involving Furoate Esters

The catalytic conversion of furan derivatives is a key aspect of biorefinery concepts. Furoate esters can be subjected to various catalytic transformations to produce other valuable chemicals. For instance, the ester group can be catalytically reduced or transformed. However, specific catalytic applications involving this compound as either a substrate or a catalyst are not described in the current scientific literature.

Challenges, Future Directions, and Unexplored Research Avenues

Development of More Efficient and Atom-Economical Synthetic Pathways

The synthesis of polysubstituted furans remains a focal point in organic chemistry. organic-chemistry.org While classical methods like the Paal-Knorr synthesis exist, they often lack efficiency and atom economy, which is the measure of how many atoms from the starting materials are incorporated into the final product. pharmaguideline.com The development of greener, more direct synthetic routes is a paramount challenge.

Future research will likely focus on catalytic C-H functionalization, a powerful strategy that avoids the need for pre-functionalized starting materials. Applying this to the synthesis of Methyl 5-benzyl-3-furoate could involve the direct coupling of a simpler furan-3-carboxylate with a benzyl (B1604629) source, minimizing waste and synthetic steps. Furthermore, cycloaddition reactions, such as [2+2+2] or [4+2] cycloadditions, present an atom-economical approach to constructing the furan (B31954) ring system from simple, readily available precursors. researchgate.net The goal is to move beyond multi-step sequences that generate significant by-products and embrace pathways where the only byproduct might be water. organic-chemistry.org

| Challenge | Future Direction | Potential Benefit |

| Reliance on multi-step, low-yield syntheses. | Development of one-pot cascade reactions. | Reduced solvent waste, time, and cost. |

| Poor atom economy in classical furan syntheses. | Application of catalytic C-H activation and cycloaddition strategies. researchgate.net | Maximized incorporation of starting materials into the final product. |

| Use of hazardous reagents and harsh conditions. | Exploration of biocatalysis and milder, metal-catalyzed transformations. mdpi.com | Increased safety and reduced environmental impact. |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The reactivity of this compound is largely dictated by the furan ring, the ester, and the benzyl group. The furan ring is susceptible to electrophilic substitution, but the directing effects of the existing substituents can lead to complex product mixtures. pharmaguideline.com A significant challenge is to achieve selective functionalization at the remaining C2 and C4 positions of the furan core.

Future work should explore novel catalytic systems that can precisely control the regioselectivity of reactions like halogenation, nitration, and acylation. pharmaguideline.com This would unlock access to a library of new derivatives with potentially unique biological or material properties. Another unexplored avenue is the derivatization of the benzyl group. For example, selective oxidation or substitution on the phenyl ring could introduce new functional handles for polymerization or bioconjugation. Furthermore, harnessing the furan ring as a diene in Diels-Alder reactions could provide rapid access to complex, three-dimensional molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

Translating complex organic syntheses from traditional batch reactors to continuous flow systems is a major challenge in modern chemistry. nih.gov Flow chemistry offers enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. vapourtec.comresearchgate.net

The synthesis of this compound and its derivatives is a prime candidate for adaptation to flow platforms. This would be particularly advantageous for reactions that are exothermic or involve unstable intermediates. nih.gov Future research will need to focus on developing robust flow protocols, which may involve telescoped reactions where multiple synthetic steps are performed sequentially in a continuous stream without isolating intermediates. nih.gov The integration of real-time monitoring with process analytical technology (PAT) and automated feedback loops could enable the on-demand synthesis of furoate derivatives with high purity and reproducibility. nih.gov

| Challenge | Future Direction | Potential Benefit |

| Difficulties in scaling up batch reactions safely. | Transitioning synthesis to continuous flow reactors. vapourtec.com | Improved heat transfer, safety, and scalability. |

| Isolation of potentially hazardous intermediates. | Development of "telescoped" multi-step flow syntheses. nih.gov | Avoids manual handling of unstable compounds. |

| Batch-to-batch variability. | Integration with automated platforms and real-time analytics. | Enhanced reproducibility and process control. |

Advanced Spectroscopic Techniques for in situ Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. researchgate.net However, many furan syntheses involve transient intermediates that are difficult to detect using conventional analytical methods. nih.gov The elucidation of these complex reaction pathways remains a significant challenge.

The application of advanced, time-resolved spectroscopic techniques is a promising future direction. In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can monitor reactions as they occur, providing direct evidence for the formation and consumption of intermediates. researchgate.netmdpi.com For instance, studying a silver-mediated furan synthesis using these techniques could help clarify the dual role of the silver cation as both an oxidant and a catalyst. nih.gov These mechanistic insights are invaluable for rationally improving reaction conditions to maximize yield and minimize byproducts in the synthesis of compounds like this compound.

Computational Design of Novel Furoate-Based Materials with Tailored Properties

While this compound is a single molecule, it can be envisioned as a building block, or monomer, for new materials such as polymers or metal-organic frameworks. A key challenge is predicting the properties of these hypothetical materials before undertaking their often-laborious synthesis.

Computational materials science offers powerful tools to address this challenge. nih.gov Using techniques like Density Functional Theory (DFT), researchers can model the electronic and structural properties of polymers derived from this compound in silico. nih.govnih.gov This computational-first approach allows for the high-throughput screening of numerous potential structures to identify candidates with desired characteristics, such as specific electronic band gaps, thermal stability, or charge-transfer properties. researchgate.netnih.gov This pre-screening drastically reduces the experimental effort required, guiding synthetic chemists toward the most promising furoate-based materials for applications in electronics, energy storage, or catalysis. bibliotekanauki.pl

| Challenge | Future Direction | Potential Benefit |

| Edisonian (trial-and-error) approach to materials discovery. | In silico design and screening of furoate-based materials using computational chemistry. nih.gov | Reduces experimental workload by pre-selecting promising candidates. |

| Lack of understanding of structure-property relationships. | Use of DFT and other methods to predict electronic, thermal, and mechanical properties. nih.gov | Enables the rational design of materials with specific, tailored functionalities. |

| Difficulty in predicting polymer morphology and performance. | Simulation of polymer chain interactions and bulk properties. | Accelerates the development of novel, high-performance materials. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-benzyl-3-furoate, and how do solvent/catalyst systems influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or cyclization reactions. For example, analogous furan derivatives are synthesized using hexafluoropropan-2-ol as a solvent and dichloro-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Solvent polarity and catalyst choice (e.g., Lewis acids like BF₃·Et₂O) critically affect reaction efficiency. Monitor reaction progress via TLC, and optimize yields by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of benzylating agents).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl group at C5, ester at C3). Compare chemical shifts with analogous compounds (e.g., 5-methoxy-2-phenyl-dihydrobenzofuran δ 3.8 ppm for methoxy groups) .

- HRMS : Validate molecular formula (e.g., [M+H]+ peak at m/z 232.0734 for C₁₃H₁₂O₃).

- IR : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Perform reactions in a fume hood due to potential volatile intermediates.

- Store waste separately in labeled containers for professional disposal, as halogenated byproducts may form during synthesis .

Advanced Research Questions

Q. How can contradictory data in literature on this compound’s reactivity be systematically resolved?

- Methodological Answer : Apply EFSA’s systematic review framework :

- Step 1 : Develop tailored search strings (e.g., "this compound AND (synthesis OR degradation)") across Scopus, PubMed, and Reaxys.

- Step 2 : Filter studies by experimental parameters (e.g., solvent, temperature).

- Step 3 : Use statistical tools (e.g., ANOVA) to identify outliers in reported yields or kinetics.

Q. What computational strategies predict the compound’s stability under varying pH/temperature conditions?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways of the ester group using Gaussian09 at the B3LYP/6-31G(d) level. Compare activation energies for acid- vs. base-catalyzed mechanisms.

- MD Simulations : Simulate solvent interactions (e.g., water, DMSO) in GROMACS to assess conformational stability .

Q. How can degradation products be identified during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks.

- LC-MS Analysis : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Identify fragments via MS/MS (e.g., loss of COOCH₃ at m/z 188).

- NMR Tracking : Monitor ester peak disappearance in D₂O-stressed samples .

Q. What in vitro models are suitable for evaluating its biological activity?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT assays on HepG2 cells (dose range: 1–100 µM).

- Enzyme Inhibition : Screen against COX-2 or CYP450 isoforms via fluorometric kits.

- Molecular Docking : AutoDock Vina to predict binding affinity with target proteins (e.g., PDB: 1CX2) .

Q. How can green chemistry principles be applied to its synthesis?

- Methodological Answer :

- Replace hexafluoropropan-2-ol with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Use immobilized catalysts (e.g., SiO₂-supported FeCl₃) for recyclability.

- Monitor E-factor (kg waste/kg product) and atom economy (target >70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.